molecular formula C12H17NO B12972044 (R)-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine

(R)-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine

Katalognummer: B12972044
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: IKCXWZQBOLGCIE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and an amine group attached to a butenyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of a substituted benzene ring followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine: shares similarities with other substituted phenylamines, such as:

Uniqueness

The uniqueness of ®-1-(3-Methoxy-4-methylphenyl)but-3-en-1-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

(1R)-1-(3-methoxy-4-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C12H17NO/c1-4-5-11(13)10-7-6-9(2)12(8-10)14-3/h4,6-8,11H,1,5,13H2,2-3H3/t11-/m1/s1

InChI-Schlüssel

IKCXWZQBOLGCIE-LLVKDONJSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)[C@@H](CC=C)N)OC

Kanonische SMILES

CC1=C(C=C(C=C1)C(CC=C)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.